molecular formula C44H55NO14 B569795 10-Methyl docetaxel CAS No. 160084-81-1

10-Methyl docetaxel

Cat. No.: B569795
CAS No.: 160084-81-1
M. Wt: 821.917
InChI Key: KWXAADKMZIJIMH-BGKJQISDSA-N
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Description

10-Methyl docetaxel is a semi-synthetic derivative of docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers, including breast, lung, prostate, and gastric cancers. This compound is part of the taxane family, which is known for its ability to stabilize microtubules and inhibit cell division, leading to apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyl docetaxel involves multiple steps, starting from the natural precursor, 10-deacetylbaccatin III. The key steps include:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as freeze-drying and the use of hydrophilic polymers and surfactants are employed to enhance the solubility and bioavailability of the compound .

Chemical Reactions Analysis

Types of Reactions: 10-Methyl docetaxel undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Methylating Agents: Methyl iodide, dimethyl sulfate.

Major Products: The major products formed from these reactions include various intermediates that are further processed to yield this compound .

Scientific Research Applications

10-Methyl docetaxel has a wide range of applications in scientific research:

Mechanism of Action

10-Methyl docetaxel exerts its effects by binding to microtubules and stabilizing their structure, preventing their depolymerization. This action disrupts the normal function of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. The compound specifically targets the tubulin protein, inhibiting its dynamic assembly and disassembly .

Comparison with Similar Compounds

    Docetaxel: The parent compound, widely used in chemotherapy.

    Paclitaxel: Another taxane with similar mechanisms but different pharmacokinetic properties.

    Cabazitaxel: A newer taxane derivative with improved efficacy in certain cancers.

Uniqueness: 10-Methyl docetaxel is unique due to its specific structural modifications, which enhance its solubility and bioavailability compared to docetaxel. These modifications also contribute to its distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable addition to the taxane family of chemotherapeutic agents .

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-12-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H55NO14/c1-23-27(56-38(51)32(48)31(25-16-12-10-13-17-25)45-39(52)59-40(3,4)5)21-44(53)36(57-37(50)26-18-14-11-15-19-26)34-42(8,35(49)33(54-9)30(23)41(44,6)7)28(47)20-29-43(34,22-55-29)58-24(2)46/h10-19,27-29,31-34,36,47-48,53H,20-22H2,1-9H3,(H,45,52)/t27-,28-,29+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXAADKMZIJIMH-BGKJQISDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H55NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

821.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160084-81-1
Record name 10-Methyl docetaxel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160084811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-METHYL DOCETAXEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU44O0K8DA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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